3,5-Dimethyl-N-(piperidin-4-yl)-1H-pyrazole-4-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC17889046
Molecular Formula: C10H19ClN4O2S
Molecular Weight: 294.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClN4O2S |
|---|---|
| Molecular Weight | 294.80 g/mol |
| IUPAC Name | 3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-9-3-5-11-6-4-9;/h9,11,14H,3-6H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | FJZONTSYMBDQNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)S(=O)(=O)NC2CCNCC2.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, 3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride, systematically describes its structure . The pyrazole ring is substituted with methyl groups at positions 3 and 5, while the sulfonamide group (-SO₂NH-) bridges the pyrazole and piperidine rings. The hydrochloride salt forms via protonation of the piperidine nitrogen.
Molecular Formula and Weight
The molecular formula C₁₀H₁₉ClN₄O₂S corresponds to a molecular weight of 294.80 g/mol. Key structural contributors include:
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Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms.
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Piperidine: A six-membered saturated ring with one nitrogen atom.
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Sulfonamide group: A sulfur-based functional group critical for hydrogen bonding and biological activity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClN₄O₂S | |
| Molecular Weight | 294.80 g/mol | |
| IUPAC Name | 3,5-dimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide; hydrochloride |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to yield 3,5-dimethyl-1H-pyrazole.
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Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group at position 4, followed by amination with piperidin-4-amine.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and stability.
Critical Reaction Conditions:
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Sulfonylation requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
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Amination steps often use polar aprotic solvents (e.g., DMF or THF) and elevated temperatures (50–80°C).
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Typical yields range from 60–75%, depending on the efficiency of the sulfonylation step.
Structural and Spectroscopic Characterization
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogous sulfonamide-pyrazole derivatives exhibit planar pyrazole rings and tetrahedral geometry at the sulfur atom in the sulfonamide group . The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 4H, piperidine CH₂), 2.15 (s, 6H, pyrazole-CH₃), 2.70–2.85 (m, 4H, piperidine CH₂), 3.10–3.25 (m, 1H, piperidine NH), 7.90 (s, 1H, pyrazole H).
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¹³C NMR: δ 12.5 (pyrazole-CH₃), 25.8, 32.1 (piperidine CH₂), 115.2 (pyrazole C-4), 140.5 (SO₂N), 155.8 (pyrazole C-3/C-5).
Infrared (IR) Spectroscopy:
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Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretching) and 1340 cm⁻¹ (S=O symmetric stretching).
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N-H stretching vibrations at 3280 cm⁻¹ (piperidine NH) and 3100 cm⁻¹ (sulfonamide NH).
Mass Spectrometry:
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ESI-MS (m/z): 295.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉ClN₄O₂S.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. It is stable under ambient conditions but hygroscopic, requiring storage in desiccators.
Partition Coefficients
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logP (octanol/water): 1.38, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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logD (pH 7.4): 0.85, reflecting ionization of the piperidine nitrogen at physiological pH.
| Property | Value | Method |
|---|---|---|
| logP | 1.38 | Calculated |
| logD (pH 7.4) | 0.85 | Experimental |
| Aqueous Solubility | >50 mg/mL | USP method |
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